Ester vs. Ketone Linker: Physicochemical Differences from MLS000559294
The target compound incorporates an ester bridge (-C(=O)OCH2-) between the phenothiazine N10 position and the benzoxazole-thioacetate moiety, in contrast to the direct ketone linkage (-C(=O)CH2S-) found in the closest structural analog MLS000559294 . This architectural difference increases molecular weight by 58.04 g/mol (448.51 vs. 390.48) and adds two hydrogen bond acceptors (7 vs. 5) [1]. The ester functionality introduces a site susceptible to esterase-mediated hydrolysis, which may confer differential metabolic stability compared to the ketone analog, although no direct comparative metabolic stability data are available for this specific pair [2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 448.51 g/mol; HBA = 7; Rotatable bonds = 6; Formula = C23H16N2O4S2 |
| Comparator Or Baseline | MLS000559294: MW = 390.48 g/mol; HBA = 5; Rotatable bonds = 3; Formula = C21H14N2O2S2 |
| Quantified Difference | ΔMW = +58.03 g/mol (+14.9%); ΔHBA = +2; ΔRotatable bonds = +3 |
| Conditions | Physicochemical property comparison based on ChemicalBook and PubChem computed data |
Why This Matters
The 58 g/mol molecular weight increase and additional hydrogen bond acceptors meaningfully alter solubility, permeability, and metabolic handling, making the target compound a distinct chemical entity for assays where linker chemistry influences target residence time or prodrug activation.
- [1] PubChem. CID 1035430 (MLS000559294): 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone, MW 390.48, C21H14N2O2S2. https://pubchem.ncbi.nlm.nih.gov/compound/1035430 (accessed 2026). View Source
- [2] González-González A, et al. Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. Eur J Med Chem. 2023;256:115444. (Class-level discussion of N10 substitution effects on activity and metabolism). View Source
